1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one is a compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . This compound features a unique structure that includes a cyclopentyl group, an oxadiazole ring, and a pyrrolidinone moiety. It is primarily used in research and development settings, particularly in the fields of medicinal and pharmaceutical chemistry .
Preparation Methods
The synthesis of 1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one typically involves the cyclization of acyclic precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity .
Chemical Reactions Analysis
1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells . Additionally, the compound may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Raltegravir: An antiviral drug used in the treatment of HIV.
Nesapidil: Used in anti-arrhythmic therapy.
What sets this compound apart is its unique combination of a cyclopentyl group and an oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11-6-3-7-15(11)8-10-13-12(17-14-10)9-4-1-2-5-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFONSIYYFUCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.